

7-Chloro-4-hydroxyquinazoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Chloro-4-hydroxyquinazoline

Cat. No.: B189423

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **7-Chloro-4-hydroxyquinazoline**. It includes a detailed summary of its known quantitative data, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

7-Chloro-4-hydroxyquinazoline, also known as 7-chloroquinazolin-4(3H)-one, is a heterocyclic organic compound with the chemical formula $C_8H_5ClN_2O$. The following tables summarize its key physicochemical properties based on available data.

Identifier	Value
CAS Number	31374-18-2
Molecular Formula	$C_8H_5ClN_2O$
Molecular Weight	180.59 g/mol
Appearance	Solid

Property	Value	Notes
Melting Point	> 280 °C	Data for the related compound 6-Nitro-7-Chloro-4-Hydroxy quinazoline.[1] A specific experimental melting point for 7-Chloro-4-hydroxyquinazoline is not readily available in the public domain.
Boiling Point	359.887 °C at 760 mmHg	
Density	1.5 g/cm ³	
Solubility	Not available	Specific quantitative solubility data in common organic solvents is not readily available.[1] However, quinazoline derivatives' solubility can vary, with some showing solubility in solvents like N,N-dimethylformamide (DMF).
pKa	Not available	Experimental pKa data is not readily available. Computational methods can be used to predict pKa values for quinazoline derivatives.
logP	Not available	Experimental logP data is not readily available.
Refractive Index	1.71	
Flash Point	171.454 °C	

Experimental Protocols

Synthesis of 7-Chloro-4-hydroxyquinazoline

A common and effective method for the synthesis of **7-Chloro-4-hydroxyquinazoline** is through the condensation of 2-amino-4-chlorobenzoic acid with formamide.

Materials:

- 2-amino-4-chlorobenzoic acid
- Formamide
- Deionized water
- Nitrogen gas
- Standard laboratory glassware and heating apparatus

Procedure:

- A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (approximately 14 equivalents) is placed in a round-bottom flask.
- The reaction vessel is aerated with nitrogen gas.
- The mixture is stirred and heated under reflux at 160 °C for approximately 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to 80 °C.
- Deionized water is added to the cooled reaction mixture.
- The mixture is then further cooled to -5 °C over a period of 1 hour to precipitate the product.
- The solid product is collected by filtration, washed with cold deionized water, and dried to yield **7-Chloro-4-hydroxyquinazoline**.

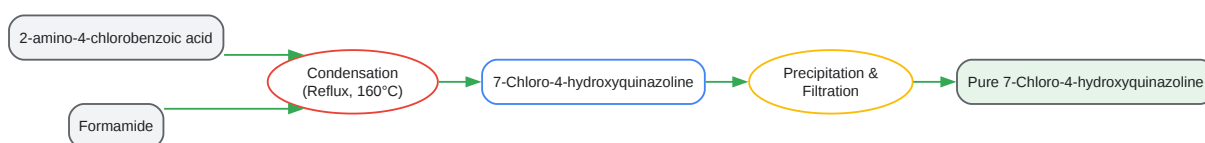
Characterization

The identity and purity of the synthesized **7-Chloro-4-hydroxyquinazoline** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
- Melting Point Analysis: Determination of the melting point can be used as an indicator of purity.
- High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for **7-Chloro-4-hydroxyquinazoline** from 2-amino-4-chlorobenzoic acid.



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Caption: Synthetic pathway of **7-Chloro-4-hydroxyquinazoline**.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct interaction of **7-Chloro-4-hydroxyquinazoline** with specific biological signaling pathways. However, the quinazoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of **7-Chloro-4-hydroxyquinazoline**, such as 7-

chloro-6-nitro-4-hydroxyquinazoline, are utilized as key intermediates in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases through the inhibition of specific enzymes.[2] Further research is required to elucidate the specific biological targets and mechanisms of action of the parent **7-Chloro-4-hydroxyquinazoline**.

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References

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